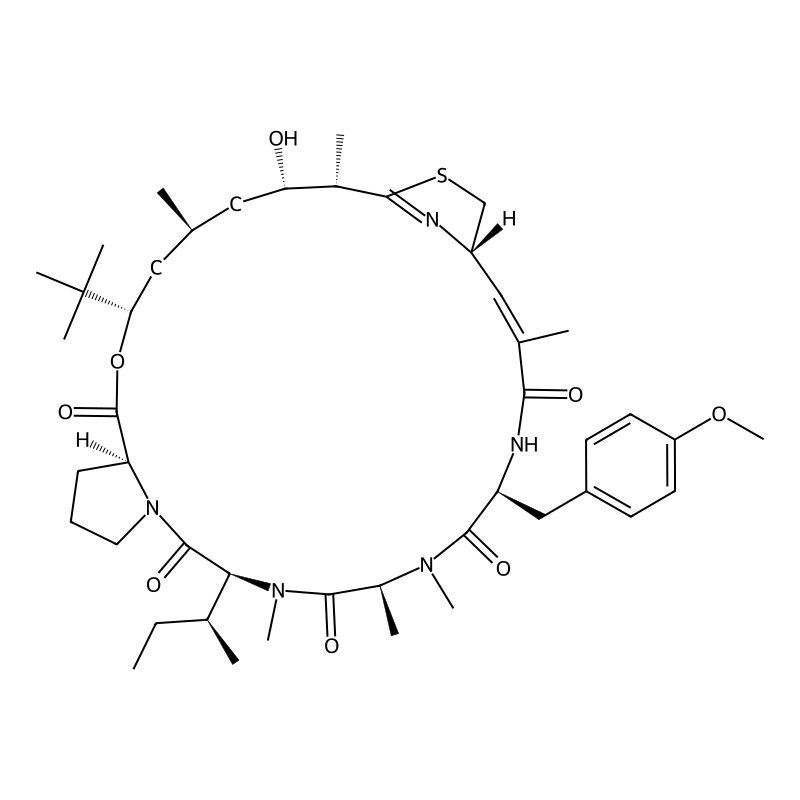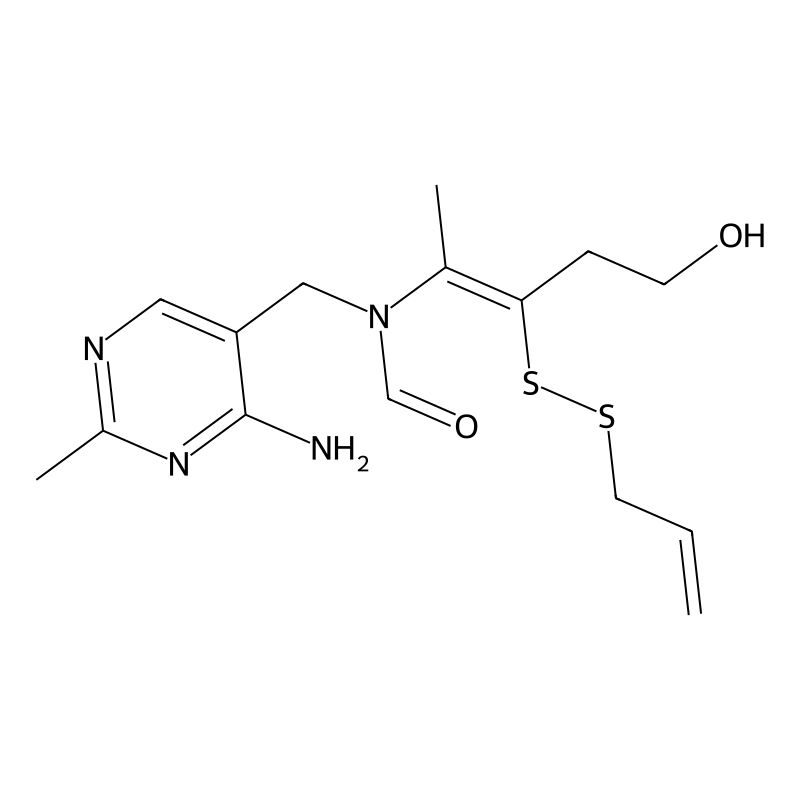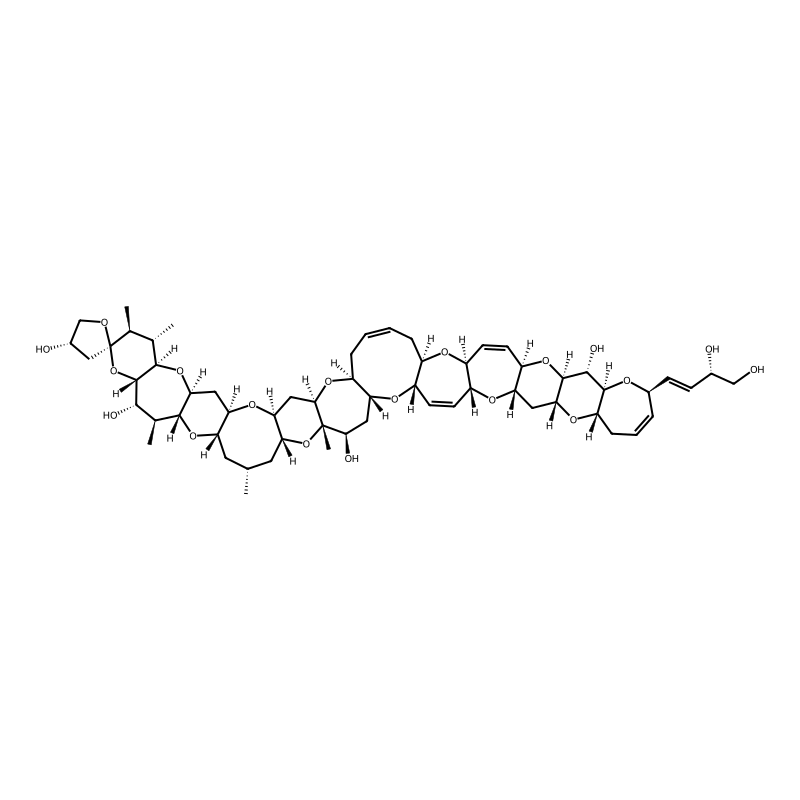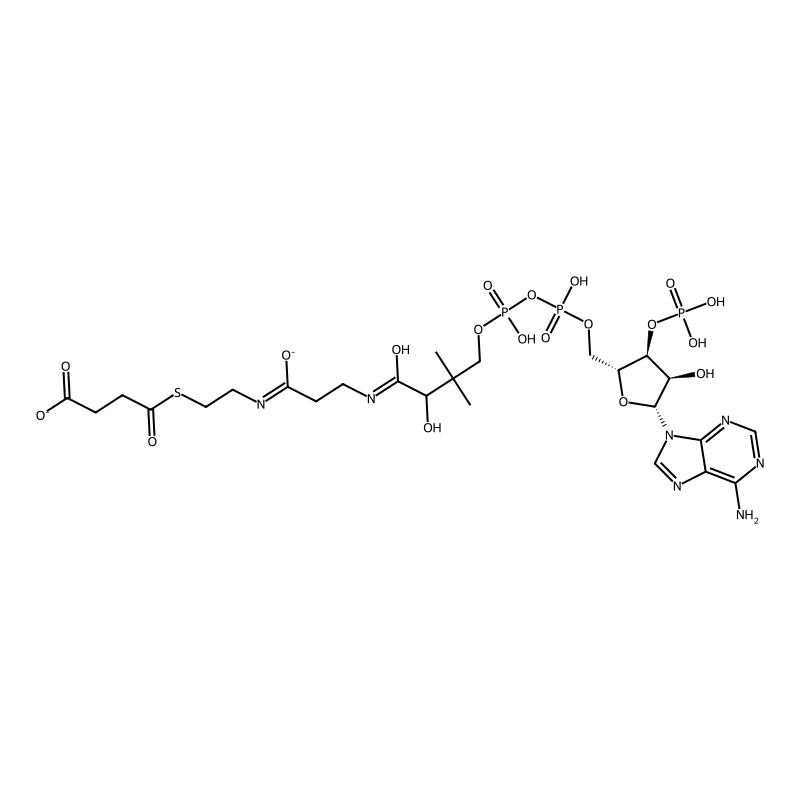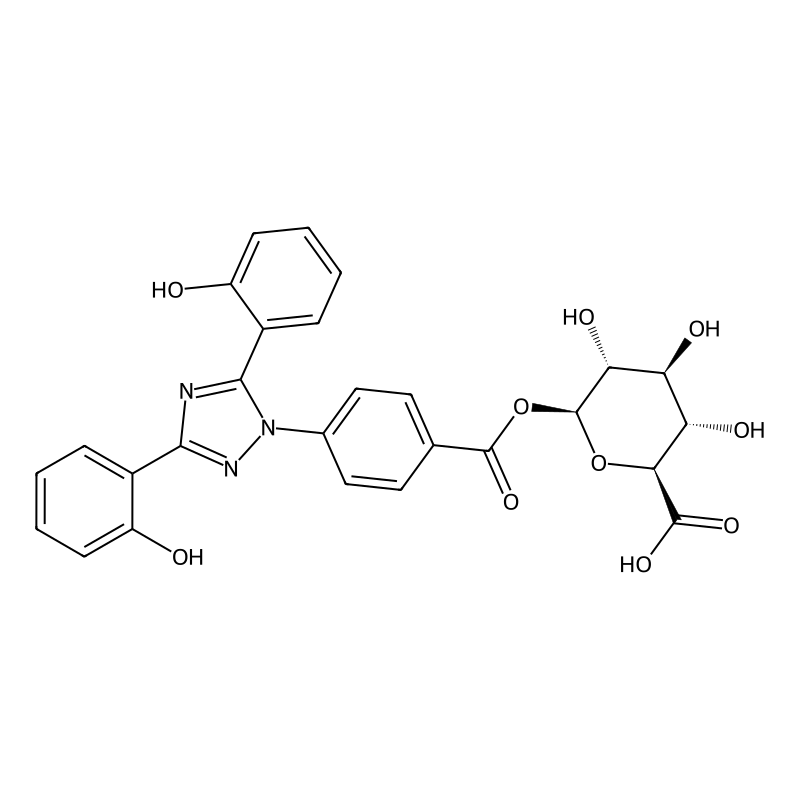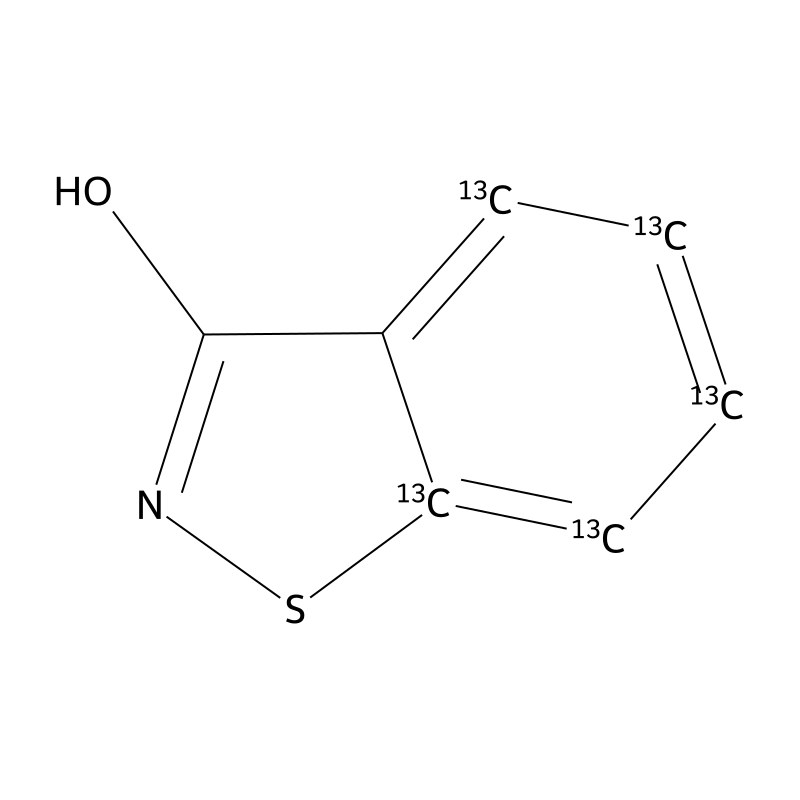Cardanol
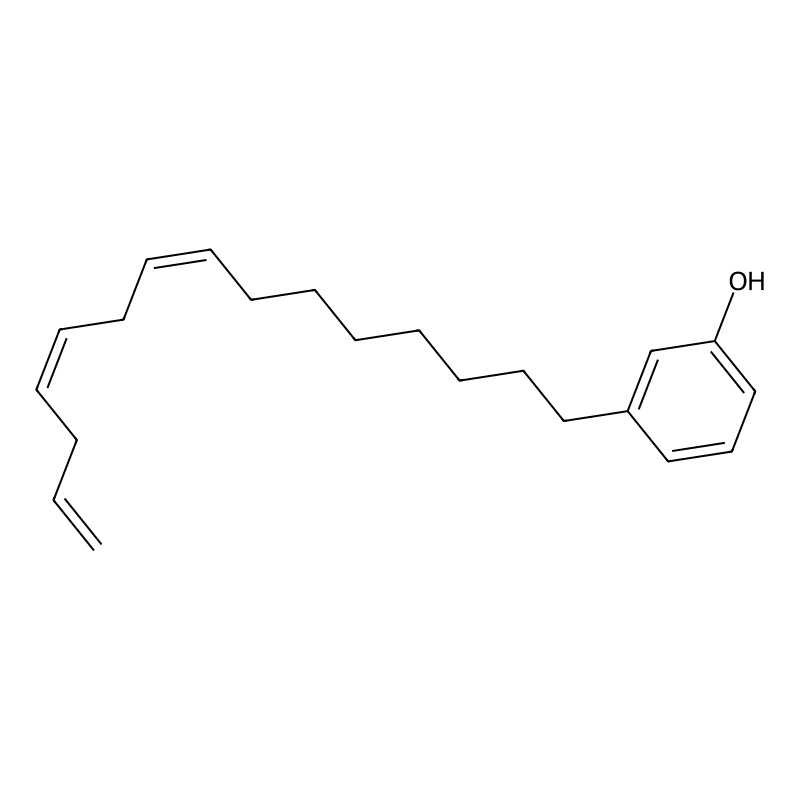
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Cardanol is a phenolic lipid, a natural product derived from anacardic acid, the primary component of cashew nutshell liquid (CNSL) []. CNSL is a reddish-brown viscous liquid extracted from the shells of cashew nuts, a byproduct of cashew nut processing []. Cardanol holds significance in scientific research due to its unique properties and potential applications in various fields, including the development of bio-based materials, pharmaceuticals, and agricultural products [, ].
Molecular Structure Analysis
Cardanol has the chemical formula C21H30O and a structure characterized by a phenol group (aromatic ring with a hydroxyl group) linked to a long, unsaturated aliphatic side chain with three double bonds (triene) [, ]. This structure offers several key features:
- Aromatic ring: Provides rigidity, chemical stability, and strong bonding properties [].
- Hydroxyl group: Enables hydrogen bonding, contributing to adhesion and reactivity for various chemical reactions [].
- Aliphatic side chain: Offers flexibility, water repellency, and influences viscosity [].
- Unsaturated bonds (triene): These can participate in further chemical reactions for modification and tailoring properties [].
Chemical Reactions Analysis
Cardanol undergoes various chemical reactions due to its functional groups. Here are some relevant examples:
- Synthesis: Cardanol is obtained through the decarboxylation and distillation of anacardic acid, the main component of CNSL [].
anacardic acid --> Cardanol + CO2 (carbon dioxide)- Polymerization: Cardanol can be polymerized to form resins with various properties depending on the reaction conditions and co-reactants []. This is crucial for applications in coatings, adhesives, and composites.
- Esterification: The hydroxyl group of cardanol can react with carboxylic acids to form esters, used as lubricants, plasticizers, and flame retardants [].
Physical And Chemical Properties Analysis
- Appearance: Reddish-brown viscous liquid [].
- Melting point: Around 7 °C [].
- Boiling point: Decomposes before boiling [].
- Solubility: Insoluble in water, soluble in organic solvents like acetone and ethanol [].
- Stability: Relatively stable under ambient conditions but can oxidize upon prolonged exposure to air and light [].
- In coatings and resins: The aromatic ring and hydroxyl group promote adhesion to surfaces and participation in crosslinking reactions during polymerization, leading to strong and durable films [].
- As a biocide: Studies suggest cardanol exhibits antifungal and antibacterial properties, potentially through membrane disruption in target organisms []. Further research is needed to understand the detailed mechanism.
Bio-based Polymers and Composites:
Cardanol's reactive phenolic structure and long aliphatic chain make it a valuable precursor for various bio-based polymers and composites. Researchers are exploring its use in:
- Phenolic resins: Cardanol can partially or fully replace phenol in the production of these versatile resins used in adhesives, coatings, and composite materials. Studies have shown that cardanol-based resins exhibit comparable strength, thermal stability, and flame retardancy to their conventional counterparts .
- Polyurethanes: Cardanol can be used as a bio-based source for polyol components in polyurethanes, crucial for the production of foams, elastomers, and coatings. Research suggests that cardanol-based polyurethanes exhibit good mechanical properties and potential biodegradability .
- Epoxy resins: Modifying cardanol with epoxy groups allows its incorporation into epoxy resins, potentially enhancing their mechanical properties and reducing dependence on petroleum-derived precursors .
Functional Materials:
Cardanol's unique molecular structure paves the way for its exploration in various functional materials:
- Flame retardants: Studies have shown that cardanol derivatives can act as effective flame retardants for polymers, offering a more eco-friendly alternative to halogenated flame retardants with potential environmental concerns .
- Antimicrobial agents: Researchers are investigating cardanol's potential as a natural antimicrobial agent due to its ability to disrupt the cell membranes of certain bacteria and fungi .
- Adhesion promoters: Cardanol's ability to form hydrogen bonds and interact with various surfaces makes it a potential candidate for improving the adhesion between different materials .
Green Chemistry Applications:
Cardanol's bio-based origin and inherent functionalities make it a valuable resource for green chemistry applications:
- Lubricant additives: Cardanol derivatives can be used as bio-based lubricant additives, enhancing performance and reducing environmental impact compared to traditional petroleum-derived additives .
- Corrosion inhibitors: Research suggests that cardanol can be used to develop eco-friendly corrosion inhibitors for metals, offering a sustainable alternative to traditional toxic inhibitors .
- Surfactants: Cardanol can be modified to produce bio-based surfactants with potential applications in cleaning, personal care products, and environmental remediation .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
79353-39-2
